2-(4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-(4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a 4-fluorobenzyl group and a furan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution Reactions: The 4-fluorobenzyl group and the furan-2-yl group are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: This method allows for precise control over reaction conditions and is suitable for producing small to medium quantities.
Continuous Flow Processing: This method is more efficient for large-scale production and involves the continuous addition of reactants and removal of products.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-(4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies to understand its effects on various biological pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 2-(4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
- 2-(4-methylbenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
Uniqueness
2-(4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-12-5-3-11(4-6-12)10-18-15(19)8-7-13(17-18)14-2-1-9-20-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJROGZNTFEQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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